

Application Notes and Protocols for AF555 NHS Labeling of Primary Amines

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of primary amines in proteins and other biomolecules using AF555 N-hydroxysuccinimidyl (NHS) ester. AF555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][2][3]

Principle of Reaction

N-hydroxysuccinimidyl (NHS) esters are amine-reactive reagents that efficiently couple with primary amino groups (-NH2) found on proteins (e.g., the ε -amino group of lysine residues) and amine-modified oligonucleotides.[4][5] The reaction forms a stable, covalent amide bond, resulting in a fluorescently labeled biomolecule. The optimal pH for this reaction is slightly basic, typically between 8.0 and 8.5, to ensure the primary amines are deprotonated and thus reactive.

Quantitative Data Summary

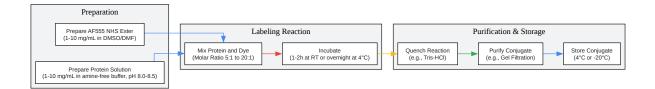
Successful labeling depends on several key parameters. The following table summarizes the critical quantitative data for the **AF555 NHS** ester labeling protocol. It is important to note that the optimal conditions may vary depending on the specific protein or biomolecule being labeled.



Parameter	Recommended Range/Value	Notes
pH of Reaction Buffer	8.0 - 9.0	Optimal pH is typically 8.3-8.5. Buffers should be free of primary amines (e.g., Tris). Suitable buffers include 0.1 M sodium bicarbonate or sodium borate.
Dye-to-Protein Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically. Ratios of 5:1, 10:1, 15:1, and 20:1 are good starting points.
Protein Concentration	1 - 10 mg/mL	Higher protein concentrations (≥ 2.5 mg/mL) generally lead to higher labeling efficiency.
Reaction Temperature	Room Temperature (20-25°C) or 4°C	Room temperature reactions are typically faster. Incubation at 4°C can be performed overnight.
Incubation Time	1 - 2 hours at Room Temperature	Longer incubation times (e.g., overnight) can be used at 4°C.
AF555 NHS Ester Stock Solution	1-10 mg/mL in anhydrous DMSO or DMF	Prepare fresh immediately before use. The NHS ester is moisture-sensitive.
Quenching Reagent	1 M Tris-HCl or Glycine (pH ~8.0)	Added to a final concentration of 20-100 mM to stop the reaction.
Storage of Labeled Conjugate	4°C for short-term, -20°C to -80°C for long-term	Protect from light. For long- term storage, consider adding a carrier protein like BSA and storing in single-use aliquots.



Experimental Workflow Diagram



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Caption: Experimental workflow for labeling primary amines with **AF555 NHS** ester.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents

- AF555 NHS Ester
- Protein or biomolecule with primary amines
- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., gel filtration column such as Sephadex G-25)
- Phosphate-buffered saline (PBS) for elution and storage

Procedure

Protein Preparation:



- Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
- Ensure the protein solution is free of any amine-containing substances, such as Tris, glycine, or ammonium salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the reaction buffer.
- AF555 NHS Ester Stock Solution Preparation:
 - Allow the vial of AF555 NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the AF555 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.

Labeling Reaction:

- While gently stirring the protein solution, add the calculated amount of the AF555 NHS
 ester stock solution. To determine the volume of dye to add, you will need to calculate the
 desired molar excess. For a starting point, a 10:1 molar ratio of dye to protein is often
 effective.
- Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume to avoid denaturation of the protein.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

 Alternatively, the reaction can be carried out overnight at 4°C.

Quenching the Reaction:

- To stop the labeling reaction, add the quenching buffer to the reaction mixture. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.
- Purification of the Labeled Conjugate:

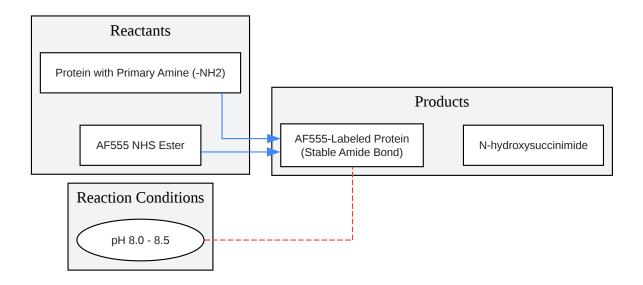


- Separate the labeled protein from unreacted dye and reaction byproducts using a sizeexclusion chromatography column (e.g., Sephadex G-25).
- Equilibrate the column with PBS or another suitable buffer.
- Apply the quenched reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band.
- Combine the fractions containing the purified conjugate.
- Determination of Degree of Labeling (Optional but Recommended):
 - The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF555 (~555 nm).
 - The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
- Storage of the Labeled Conjugate:
 - Store the purified conjugate at 4°C for short-term use (up to a few weeks), protected from light.
 - For long-term storage, it is recommended to add a cryoprotectant or a carrier protein (e.g., 0.1% BSA) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction between the **AF555 NHS** ester and a primary amine on a protein.





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Caption: Reaction of **AF555 NHS** ester with a primary amine to form a stable conjugate.

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